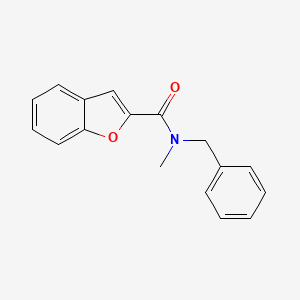

N-benzyl-N-methyl-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-N-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-18(12-13-7-3-2-4-8-13)17(19)16-11-14-9-5-6-10-15(14)20-16/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPGVRDRUROBMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring

Industrial Production Methods

Industrial production of N-benzyl-N-methyl-1-benzofuran-2-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions that maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.

Reduction: Reduction reactions can modify the benzofuran ring or the substituents attached to it.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

N-benzyl-N-methyl-1-benzofuran-2-carboxamide exhibits promising biological activities, making it a candidate for various therapeutic applications:

- Antitumor Activity : Research indicates that derivatives of benzofuran compounds can inhibit cancer cell proliferation. For instance, in vitro studies have shown that certain analogs exhibit significant cytotoxicity against various cancer cell lines, including lung adenocarcinoma .

- Antibacterial and Antiviral Properties : The compound has been investigated for its potential to combat bacterial infections and viral diseases. Its mechanism may involve disrupting microbial cell membranes or inhibiting viral replication .

Medicinal Chemistry

The compound serves as a critical building block in the synthesis of more complex pharmaceutical agents. Its derivatives have been explored for their potential in treating conditions such as tuberculosis, with some exhibiting low cytotoxicity alongside high antibacterial efficacy .

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of benzofuran derivatives. Certain compounds have been identified as effective inhibitors of chemotaxis induced by CCL20, suggesting their potential in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study evaluating various benzofuran derivatives demonstrated that this compound and its analogs showed considerable activity against cancer cell lines. The structure-activity relationship (SAR) indicated that modifications to the benzofuran core significantly influenced potency.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 16.4 | A549 (Lung Cancer) |

| Compound B | 0.46 | SQ20B (Head & Neck) |

| This compound | TBD | TBD |

Case Study 2: Antitubercular Activity

In vitro tests revealed that certain derivatives of this compound exhibited potent antitubercular activity against Mycobacterium tuberculosis with minimal cytotoxic effects on Vero cells.

| Compound | MIC (μM) | CC50 (μM) |

|---|---|---|

| JSF-4088 | 0.019 | >120 |

| JSF-3449 | 0.20 | 40 |

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. Similarly, its antibacterial and anti-viral activities may involve the disruption of microbial cell membranes or inhibition of viral replication .

Comparison with Similar Compounds

N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (Compound 22)

- Structural Differences :

- Additional methoxy groups at the 7-position of the benzofuran ring and on the benzyl substituent.

- Methoxy group on the carboxamide nitrogen (N-methoxy vs. N-benzyl).

- Synthesis :

N-(2-Ethylphenyl)-1-benzofuran-2-carboxamide

- Structural Differences :

- Substitution of the benzyl-methyl group with a 2-ethylphenyl moiety.

- Lacks the methyl group on the nitrogen.

- Molecular Properties: Molecular formula: C₁₇H₁₅NO₂; Average mass: 265.312 g/mol .

N-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide

N-{1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-2-phenylethyl}-N-methylpyridine-2-carboxamide

- Structural Differences :

- Incorporates a piperidinyl linker and pyridine-carboxamide.

- Features a 1-benzofuran-2-carbonyl group.

- Calculated Properties :

- Implications :

- The piperidine and pyridine groups may enhance blood-brain barrier permeability.

Key Research Findings

- Synthetic Challenges :

- Structure-Activity Relationship (SAR) :

- Computational Insights :

- Lipophilicity (LogD) varies significantly; compounds like (LogD 4.16) are suited for CNS targets, while more polar analogs (e.g., Compound 22) may favor peripheral action.

Q & A

Q. Table 1: Impact of Substituents on Bioactivity

| Substituent Position | Group | Bioactivity (IC₅₀, μM) | Solubility (logP) | Reference |

|---|---|---|---|---|

| Benzyl-4 | -OCH₃ | 0.45 (Anticancer) | 2.1 | |

| Benzofuran-6 | -Cl | 1.2 (Antimicrobial) | 3.8 | |

| N-Methyl | -CH₃ | 5.6 (Enzyme Inhibitor) | 2.9 |

Q. Table 2: Optimization of Coupling Agents for Amidation

| Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DCC/DMAP | CH₂Cl₂ | 25 | 78 | 98.5 |

| EDC/HOBt | DMF | 0 | 85 | 99.2 |

| Microwave | THF | 60 (5 min) | 92 | 99.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.